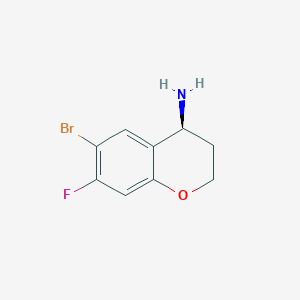

(S)-6-Bromo-7-fluorochroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

(4S)-6-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9BrFNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1 |

InChI Key |

SBMBPLQOIUUGJK-QMMMGPOBSA-N |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@H]1N)Br)F |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 6 Bromo 7 Fluorochroman 4 Amine and Its Precursors

Strategic Synthesis of Halogenated Chroman-4-one Precursors

The synthesis of the pivotal intermediate, 6-Bromo-7-fluorochroman-4-one (B3026748), is a multi-step process that relies on the careful orchestration of bond-forming reactions to build the heterocyclic scaffold. bldpharm.com The strategic placement of the bromo and fluoro substituents on the aromatic ring is fundamental to the ultimate structure of the target amine.

Synthesis of 6-Bromo-7-fluorochroman-4-one

The creation of this specific chroman-4-one derivative involves sophisticated organic chemistry reactions, often beginning with appropriately substituted phenols and three-carbon synthons.

The Mizoroki-Heck reaction serves as a powerful tool for carbon-carbon bond formation, particularly for the vinylation of aryl halides. researchgate.netmdpi.com This palladium-catalyzed cross-coupling reaction can be employed to introduce an α,β-unsaturated propionate (B1217596) moiety, such as methyl acrylate (B77674), to a halogenated phenol (B47542) derivative. The reaction typically involves an aryl halide or triflate, an alkene, a palladium catalyst, and a base. The reactivity of the substrate is highly dependent on the position of the halogen atom on the aromatic ring. researchgate.net

For the synthesis of a precursor to 6-Bromo-7-fluorochroman-4-one, a suitably protected 4-bromo-3-fluorophenol (B54050) could be coupled with a propionate equivalent. The use of phosphine-free conditions with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to reduce reaction times and improve yields in related chromone (B188151) syntheses. researchgate.net A key challenge in such reactions is controlling regioselectivity to obtain the desired α-vinyl product, which can sometimes be influenced by the choice of ligands, solvents, and bases. organic-chemistry.org

Table 1: Key Parameters in Heck Reactions for Chromone Precursor Synthesis

| Parameter | Description | Significance |

|---|---|---|

| Catalyst | Typically a Palladium(0) complex, e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand or a phosphine-free system. researchgate.net | The choice of catalyst and ligand system is crucial for reaction efficiency and can influence selectivity. |

| Alkene | An α,β-unsaturated propionate, such as methyl acrylate or ethyl acrylate. researchgate.net | This component forms the three-carbon chain necessary for the chromanone ring. |

| Base | Organic or inorganic bases like triethylamine (B128534) (Et₃N) or sodium carbonate (Na₂CO₃). | Neutralizes the hydrogen halide produced during the catalytic cycle. |

| Solvent | Aprotic polar solvents such as DMF or acetonitrile (B52724) are commonly used. nih.gov | The solvent can affect catalyst solubility and reaction kinetics. |

| Additive | Phase-transfer catalysts like TBAB can accelerate the reaction. researchgate.net | Particularly useful in phosphine-free systems to enhance reaction rates. |

This table summarizes common parameters for Heck reactions applicable to the synthesis of chromanone precursors, based on related literature.

Once the acrylic acid or ester side chain is attached to the phenolic precursor, an intramolecular cyclization is required to form the chroman-4-one ring. One of the most common methods is the oxa-Michael addition (or conjugate addition). rsc.org In this reaction, the phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system. This reaction can be promoted by either a base or an acid. Base-catalyzed cyclization deprotonates the phenol to form a more nucleophilic phenoxide ion, which then readily undergoes the conjugate addition. researchgate.net Acid catalysis, on the other hand, activates the carbonyl group of the unsaturated ester, making the β-carbon more electrophilic and susceptible to attack by the neutral hydroxyl group. semanticscholar.org

Recent advancements have focused on developing mild and efficient methods that are suitable for large-scale synthesis and compatible with sensitive functional groups. acs.orgacs.org For instance, unique promoters like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) have been shown to facilitate highly diastereoselective oxa-Michael cyclizations in the total synthesis of natural products containing a chroman framework. rsc.org

A powerful one-pot strategy for synthesizing chromanones involves a sequence of a crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. This approach can be significantly accelerated using microwave irradiation, which often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. mdpi.comderpharmachemica.comeurjchem.com

The process would start with a substituted 2-hydroxyacetophenone (B1195853) (e.g., 1-(4-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one) and an aldehyde. A base, such as sodium hydroxide (B78521) or cesium carbonate, promotes the Claisen-Schmidt condensation between the two carbonyl compounds to form a chalcone-like intermediate (an α,β-unsaturated ketone). mdpi.comderpharmachemica.com Without isolation, this intermediate, under the influence of the base, undergoes a subsequent intramolecular oxa-Michael addition of the phenolic hydroxyl group to the enone system, yielding the chroman-4-one ring. nih.gov Organocatalysts have also been developed for diastereoselective aldol/oxa-Michael tandem reactions to produce substituted chromanones. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Efficiency | Lower | Higher (due to direct heating of polar molecules) |

| Yields | Often moderate to good | Often good to excellent researchgate.net |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |

| Applicability | Broad | Excellent for polar reactants and solvents mdpi.comresearchgate.net |

This table compares the general characteristics of conventional heating versus microwave-assisted methods in the context of organic synthesis.

Besides base-promoted cyclizations, acid catalysis offers a robust alternative for the formation of the chromanone ring. semanticscholar.org Brønsted acids like trifluoromethanesulfonic acid (triflic acid) or mineral acids (e.g., HCl) and Lewis acids can effectively catalyze the intramolecular cyclization. semanticscholar.orgthieme-connect.com The mechanism typically involves protonation of the carbonyl oxygen of the α,β-unsaturated system, which enhances the electrophilicity of the β-carbon, thereby facilitating the nucleophilic attack by the phenolic hydroxyl group. semanticscholar.orgyoutube.com

Acid-catalyzed methods can be particularly advantageous when the substrate contains base-sensitive functional groups. acs.org These reactions can also be performed under solvent-free conditions, often coupled with microwave irradiation, to provide an environmentally benign and efficient synthetic route. semanticscholar.org Studies comparing different acid catalysts have shown that Brønsted acids can sometimes be more efficient than Lewis acids for specific intramolecular oxa-Michael additions. semanticscholar.org

Fluorination Strategies in Chromanone Synthesis

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry to modulate a compound's physical, chemical, and biological properties. researchgate.netspringernature.com For the synthesis of 7-fluoro-substituted chromanones, fluorination can be approached in two main ways: by starting with a pre-fluorinated building block or by introducing the fluorine atom at a later stage of the synthesis.

Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used to install fluorine atoms onto electron-rich aromatic or enolate systems. acs.org For instance, an existing chromanone could potentially be fluorinated directly if the electronic properties of the aromatic ring direct the substitution to the desired position. More commonly, a functional group, such as an amino or hydroxyl group, is used to direct the fluorination before being removed or converted. Asymmetric fluorination has also been achieved using chiral transition metal catalysts or organocatalysts, which is particularly relevant for creating chiral fluorinated molecules. acs.org The choice of fluorinating agent and reaction conditions is critical to control regioselectivity and avoid unwanted side reactions. nih.govnih.gov

Bromination Reactions for Chromanone Functionalization

The synthesis of the target compound, (S)-6-bromo-7-fluorochroman-4-amine, necessitates the preparation of the key intermediate, 6-bromo-7-fluorochroman-4-one abacipharma.com. This is typically achieved through the electrophilic bromination of 7-fluorochroman-4-one (B47714). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

The chromanone ring system contains an ether oxygen at position 1 and a fluorine atom at position 7.

The ether oxygen is a strongly activating, ortho, para-directing group.

The fluorine atom is a deactivating, yet ortho, para-directing group.

Both substituents direct incoming electrophiles to the C6 and C8 positions. However, the C6 position is electronically favored due to the powerful para-directing effect of the ether oxygen. Therefore, the bromination of 7-fluorochroman-4-one is expected to yield the 6-bromo product with high selectivity.

Standard brominating agents for such aromatic systems include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS) in a suitable solvent. libretexts.orgmdpi.com The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the electrophile attacks the electron-rich benzene (B151609) ring to form a stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org Given the activated nature of the chromanone ring, milder conditions are often sufficient compared to the bromination of simple benzene. libretexts.org The use of continuous flow reactors has also been explored as a safer alternative to batch processes for handling hazardous reagents like molecular bromine. mdpi.com

Enantioselective Synthesis of (S)-Chroman-4-amines

Achieving the desired (S)-enantiomer of the final amine product requires a carefully controlled introduction of the chiral center at the C4 position. Several advanced stereoselective strategies have been developed for this purpose.

Enantioselective Reduction of Chroman-4-ones to Chiral Chroman-4-ols (Intermediate)

One of the most reliable methods for establishing the C4 stereocenter involves the asymmetric reduction of the prochiral ketone, 6-bromo-7-fluorochroman-4-one, to the corresponding chiral alcohol. This alcohol can then be converted to the amine via methods such as a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the highly enantioselective reduction of ketones. researchgate.net This reaction utilizes a chiral oxazaborolidine catalyst, derived from the amino acid proline, in combination with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). The ketone coordinates to the chiral Lewis acidic boron atom of the catalyst in a sterically defined manner. This coordination activates the ketone and positions it for an intramolecular hydride delivery from the borane, which is held in proximity by coordination to the nitrogen atom of the catalyst. This structured transition state ensures that the hydride attacks one face of the ketone preferentially, leading to the formation of one enantiomer of the alcohol in high enantiomeric excess (ee). researchgate.net

The predictability and high selectivity of the CBS reduction make it an excellent candidate for synthesizing the (S)-6-bromo-7-fluorochroman-4-ol intermediate, provided there is sufficient steric difference between the two groups attached to the carbonyl. researchgate.net

Chiral Pool Approaches and Derivatization for Amine Introduction

Chiral pool synthesis utilizes readily available, inexpensive enantiopure compounds, often from natural sources like amino acids or carbohydrates, as starting materials. researchgate.net This approach incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for a late-stage asymmetric reaction. For the synthesis of (S)-chroman-4-amines, one could envision a strategy starting from a suitable chiral building block. For instance, a chiral amino acid could be elaborated through a series of steps to construct the chroman ring system around the existing stereocenter, ultimately leading to the desired product. While conceptually straightforward, this approach can sometimes require lengthy synthetic sequences.

Asymmetric Catalytic Approaches to Chiral Chroman-4-amines

Direct asymmetric catalytic methods that form the C-N bond enantioselectively are highly efficient and atom-economical. These approaches have become central to the synthesis of chiral amines. nih.govCurrent time information in Bangalore, IN.

A powerful strategy for the synthesis of chiral chroman-4-amines involves the catalytic asymmetric decarboxylative Mannich reaction. researchgate.netmdpi.com This method has been successfully employed to generate chiral β-amino esters, which can be readily converted into the target chroman-4-amine (B2768764) scaffolds. researchgate.netmdpi.com

The reaction involves a copper(I) catalyst complexed with a chiral bis(oxazoline) ligand, such as (R,R)-Ph-Box. researchgate.netmdpi.com This chiral catalyst mediates the reaction between a cyclic aldimine (derived from the chromanone) and a malonic acid half ester (MAHE). The reaction proceeds with excellent yields and high enantioselectivities. One of the key advantages is that the resulting Mannich product can be transformed into the final chiral chroman-4-amine without any loss of enantiomeric purity. researchgate.net This transformation is particularly relevant as chiral chroman-4-amines are key intermediates for potent drug candidates. mdpi.com

| Substrate (Aldimine) | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-PMP-protected chroman-4-imine | Cu(I) / (R,R)-Ph-Box | Toluene | Good to High | Excellent (>95%) |

| Substituted N-PMP-chroman-4-imines | Cu(I) / (R,R)-Ph-Box | Toluene | Good | High |

The enantioselective Mannich reaction is a cornerstone of asymmetric synthesis for producing chiral β-amino carbonyl compounds. masterorganicchemistry.com This approach can be adapted for the synthesis of the chroman-4-amine framework. The strategy involves the addition of a suitable nucleophile to an imine generated in situ from a chromen-4-one derivative.

For instance, an organocatalytic approach could be employed using a chiral catalyst, such as a derivative of a Cinchona alkaloid, to control the stereochemical outcome. nih.gov Alternatively, a Lewis acid-catalyzed process using a chiral Ni(II)-bis(oxazoline) complex could facilitate the conjugate addition of an amine equivalent to a chromen-4-one or a related ortho-quinone methide intermediate, which then cyclizes to form the chroman skeleton. researchgate.net These methods provide access to a wide range of functionalized, enantioenriched 4H-chromene derivatives, which are direct precursors or close analogues of the desired chroman-4-amine structure. researchgate.net The choice of catalyst and reaction conditions is critical for achieving high diastereo- and enantioselectivity. masterorganicchemistry.com

Importance of Chiral Center at C-4 Position in Chroman-4-amines

The C-4 position of the chroman-4-amine scaffold is a stereogenic center, meaning it is bonded to four different substituents. This gives rise to two non-superimposable mirror images, known as enantiomers: this compound and (R)-6-Bromo-7-fluorochroman-4-amine. The significance of this chirality is paramount, particularly in the context of medicinal chemistry and drug development. mdpi.comkhanacademy.org

Biological systems, such as the human body, are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. openaccessgovernment.org Consequently, biological targets like enzymes and receptors are chiral and often exhibit stereoselectivity when interacting with drug molecules. khanacademy.org This means that one enantiomer, the eutomer, may bind to a target with high affinity and elicit the desired therapeutic effect, while the other enantiomer, the distomer, may have lower activity, no activity, or even produce undesirable or toxic effects. mdpi.comopenaccessgovernment.org A well-known example of this is the thalidomide (B1683933) tragedy, where one enantiomer was an effective sedative while the other was teratogenic. openaccessgovernment.org

Therefore, the absolute configuration at the C-4 position of chroman-4-amines is crucial for their pharmacological profile. springernature.com The development of a single enantiomer, like this compound, over a racemic mixture (a 50:50 mix of both enantiomers) is often pursued to maximize therapeutic efficacy and minimize potential side effects. mdpi.comnih.gov The precise spatial arrangement of the amine group, dictated by the (S) configuration, determines the specific interactions it can form with its biological target. khanacademy.org

Assignment of Absolute Configuration (AC)

Determining the absolute configuration of a chiral molecule is a non-trivial process that requires rigorous experimental and/or computational analysis. For a compound like this compound, a combination of methods would typically be employed to unambiguously assign the 'S' configuration at the C-4 stereocenter.

Experimental techniques provide physical data that can be correlated to a specific stereoisomer.

Chiral molecules have the property of rotating the plane of plane-polarized light, a phenomenon known as optical activity. masterorganicchemistry.comwikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., solvent, temperature, and wavelength of light). wikipedia.org The specific optical rotation, denoted as [α], is a standardized measure of this property. masterorganicchemistry.com

For the chroman ring system, a correlation often exists between the sign (positive or negative) of the specific optical rotation and the absolute configuration at a chiral center. nih.gov For instance, studies on related chiral 2-substituted chromanes have established relationships between the stereochemistry at C-2 and the sign of the SOR. nih.gov While the specific optical rotation for this compound is not publicly documented in the provided search results, its experimental determination would be a key step. The process involves:

Synthesizing an enantiomerically enriched sample of the compound.

Using a polarimeter to measure the observed optical rotation (α). wikipedia.org

Calculating the specific rotation [α] using the formula: [α] = α / (c * l) where 'c' is the concentration of the sample and 'l' is the path length of the polarimeter tube. masterorganicchemistry.com

The resulting sign of the specific rotation would then be compared to data from closely related compounds or with values predicted by computational methods to confirm the (S) configuration. For example, the related compound (S)-6-Fluorochromane-2-carboxylic acid was confirmed to have an S configuration with a positive specific rotation value of +15.2. nih.gov

With advances in computational chemistry, the absolute configuration of a chiral molecule can be predicted with a high degree of accuracy. These in silico methods are often used in conjunction with experimental data, such as SOR, to provide a confident assignment. frontiersin.orgfrontiersin.org

The most common approach involves using Density Functional Theory (DFT) to calculate a chiroptical property, such as optical rotation. frontiersin.org The general workflow is as follows:

A three-dimensional model of the molecule, in this case, this compound, is constructed.

A conformational search is performed to identify the lowest energy (most stable) conformations of the molecule. frontiersin.org

The optical rotation for these stable conformers is calculated using a specific level of theory (e.g., a functional like B3LYP and a basis set like aug-cc-pVDZ). frontiersin.org

The calculated optical rotation is then compared to the experimentally measured value. If the sign and magnitude of the calculated SOR for the (S)-isomer match the experimental data, the absolute configuration is confirmed. frontiersin.org

This combination of experimental measurement and theoretical calculation provides a powerful tool for the unambiguous assignment of absolute configuration to complex chiral molecules like this compound. frontiersin.org

Experimental Methods for AC Determination

Conformational Analysis of the Chroman Ring System

The biological activity of a molecule is influenced not only by its absolute configuration but also by its preferred three-dimensional shape, or conformation. For this compound, the conformation of the bicyclic chroman ring system is of particular interest.

The chroman structure contains a dihydropyran ring fused to a benzene ring. The six-membered dihydropyran ring is not planar and typically adopts a flexible half-chair or sofa conformation to minimize steric and torsional strain. The specific puckering or "twist" of this ring is directly influenced by the stereochemistry of its substituents. nih.gov

Studies on related 2-substituted chromanes have demonstrated a direct correlation between the absolute configuration at C-2 and the helicity of the dihydropyran ring. nih.gov By extension, the (S) configuration at the C-4 position in 6-Bromo-7-fluorochroman-4-amine would enforce a specific, predictable helicity on the dihydropyran ring. This defined conformational preference is a critical factor, as it orients the C-4 amine group in a specific region of space, which in turn governs the molecule's ability to fit into a chiral binding pocket of a protein or enzyme.

Influence of Substituents on Conformational Preferences

The conformational landscape of this compound is intricately governed by the interplay of steric and electronic effects arising from its substituents. The dihydropyran ring, inherent to the chroman scaffold, is not planar and typically adopts a half-chair or sofa conformation. The energetic preference for a particular conformation is dictated by the minimization of steric and torsional strain, as well as by the influence of stereoelectronic effects. The substituents at positions 4, 6, and 7 each play a crucial role in determining the final three-dimensional structure of the molecule.

The absolute stereochemistry at the C4 carbon, designated as (S), dictates a specific spatial arrangement. With the amino group in the more stable equatorial position, the hydrogen atom at C4 will be in the axial position. This arrangement is a direct consequence of the chiral center and is a fixed aspect of this particular stereoisomer.

The bromo and fluoro substituents on the aromatic ring at positions C6 and C7, respectively, also exert an influence on the molecule's conformation, primarily through electronic effects. While these substituents are not directly attached to the conformationally flexible dihydropyran ring, their electron-withdrawing nature can modulate the electronic properties of the entire chroman system. acs.org It has been noted in studies of related chroman-4-ones that substituents on the aromatic ring are necessary for certain biological activities, and that electron-withdrawing groups can enhance these activities. acs.orgnih.gov These electronic effects can subtly influence bond lengths and angles within the aromatic ring, which in turn can have a minor, yet discernible, impact on the conformational equilibrium of the heterocyclic ring.

| Substituent | Position | Primary Influence on Conformation | Predicted Orientation | Rationale |

| Amino group (-NH2) | C4 | Steric | Equatorial | Minimization of 1,3-diaxial steric strain. |

| Bromo group (-Br) | C6 | Electronic | Planar (on aromatic ring) | Electron-withdrawing effects on the aromatic ring. |

| Fluoro group (-F) | C7 | Electronic | Planar (on aromatic ring) | Electron-withdrawing effects on the aromatic ring. |

Rationale for Investigating S 6 Bromo 7 Fluorochroman 4 Amine

Hypothesized Synergistic Effects of Bromo- and Fluoro-Substitution

The introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The presence of both a bromo and a fluoro substituent on the aromatic ring of the chroman-4-amine scaffold in this compound is hypothesized to confer synergistic advantages.

Fluorine, with its high electronegativity and small size, can significantly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov The substitution of hydrogen with fluorine can alter the electronic properties of the molecule and its ability to participate in hydrogen bonding, which can be crucial for target interaction. nih.gov

Bromine, a larger and more polarizable halogen, can also enhance binding affinity through halogen bonding and other interactions. The presence of larger, electron-withdrawing groups at positions C-6 and C-8 of the chroman-4-one scaffold has been shown to be favorable for the inhibitory activity of certain derivatives. acs.orgcancer.gov

The combination of a bromo and a fluoro group at adjacent positions (C-6 and C-7) on the chroman ring may lead to a unique electronic and steric profile. This could potentially result in enhanced target selectivity, improved pharmacokinetic properties, and a reduced likelihood of off-target effects compared to monosubstituted or unsubstituted analogs. While specific studies on this compound are not extensively reported, the principles of medicinal chemistry suggest that this dual halogenation is a deliberate design feature to optimize its therapeutic potential.

Stereochemical Importance of the (S)-Configuration at C-4

The amine group at the C-4 position of the chroman ring introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S) and (R). In drug action, stereochemistry is of paramount importance as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov

The designation of this compound specifies a particular three-dimensional arrangement of the atoms at the C-4 stereocenter. This precise spatial orientation is critical for its interaction with a specific biological target. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov

The development of a single-enantiomer drug, such as the (S)-form, can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics compared to a racemic mixture (a 1:1 mixture of both enantiomers). nih.gov The synthesis of enantiomerically pure chiral amines is a significant area of research, often employing transition metal-catalyzed asymmetric hydrogenation or other stereoselective methods. acs.org The focus on the (S)-configuration of 6-Bromo-7-fluorochroman-4-amine underscores the modern emphasis on stereochemically pure compounds in drug discovery to maximize efficacy and minimize potential adverse effects.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BrFNO | chemsrc.combldpharm.com |

| Molecular Weight | 246.08 g/mol | chemsrc.com |

| IUPAC Name | (4S)-6-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine | Inferred from related compounds |

| Canonical SMILES | C1COC2=C([C@H]1N)C=C(C=C2F)Br | Inferred from related compounds |

| InChIKey | LRPQGUQEFLAKSY-QMMMGPOBSA-N | Inferred from related compounds |

Note: Data is inferred from publicly available information on the (R)-enantiomer and closely related structures.

Structure Activity Relationship Sar Studies of Halogenated Chroman 4 Amine Derivatives

Role of Halogen Substituents (Bromine and Fluorine) at C-6 and C-7 Positions

The nature and position of halogen substituents on the aromatic ring of the chroman nucleus play a pivotal role in modulating the biological activity of these derivatives. The presence of both bromine at C-6 and fluorine at C-7 in (S)-6-Bromo-7-fluorochroman-4-amine introduces a unique combination of electronic and steric properties that can significantly influence its interactions with biological targets.

Electronic Effects of Halogens on Receptor Binding and Enzyme Inhibition

The electronic character of the benzene (B151609) ring of the chroman moiety is significantly altered by the presence of halogen substituents, which in turn affects the molecule's ability to bind to receptors and inhibit enzymes. Both bromine and fluorine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I effect). This effect can influence the acidity of nearby protons and the charge distribution across the aromatic ring.

In studies of related chroman-4-one derivatives as SIRT2 inhibitors, it was found that electron-withdrawing groups on the aromatic system are generally necessary for inhibitory activity. acs.org While a 6-chloro substituent was found to be important for activity, its replacement with the larger but less electronegative 6-bromo group was well-tolerated and maintained potent inhibition. acs.org This suggests that while electronic effects are important, they are not the sole determinant of activity. Interestingly, a difluorinated analog was less active than the dichloro and dibromo derivatives, indicating a complex relationship between electronegativity and biological function. acs.org

Steric Contributions of Halogens to Ligand-Target Interactions

The size of the halogen atoms at the C-6 and C-7 positions introduces steric bulk that can either promote or hinder the binding of the ligand to its target. The atomic radius increases down the halogen group, with bromine being significantly larger than fluorine.

In the context of SIRT2 inhibitors, the size of the substituents at the 6- and 8-positions of the chroman-4-one ring was found to be a critical factor for achieving significant inhibition. acs.org Replacement of halogens with methyl groups, which have a different steric and electronic profile, resulted in a slight decrease in activity compared to chloro- and bromo-substituted analogs, but a notable increase compared to a difluorinated analog. acs.org This highlights that an optimal size for substituents in this region is crucial for potent activity. The specific arrangement of a larger bromine atom at C-6 and a smaller fluorine atom at C-7 in this compound could provide a complementary fit to the topology of a specific binding site, where one part of the pocket accommodates a larger group while another requires a smaller one.

Impact of the Amine Functionality at C-4

The primary amine group at the C-4 position is a key feature of this compound, significantly influencing its physicochemical properties and potential biological interactions.

Basicity and Protonation State in Biological Environments

The basicity of the C-4 amine is a critical determinant of its interaction with biological targets. The lone pair of electrons on the nitrogen atom allows it to act as a Brønsted-Lowry base, accepting a proton. The basicity of an amine is typically expressed by the pKa of its conjugate acid (R-NH3+). For most simple alkylamines, the pKa values of their ammonium (B1175870) ions are in the range of 10 to 11. libretexts.org

In a biological environment, which typically has a physiological pH of around 7.4, the amine group of this compound is expected to be predominantly protonated, existing as an ammonium cation (R-NH3+). libretexts.org This can be predicted using the Henderson-Hasselbalch equation. The positive charge of the protonated amine can be crucial for forming strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the binding site of a receptor or enzyme.

The electronic effects of the halogen substituents on the aromatic ring can also influence the basicity of the C-4 amine. The electron-withdrawing nature of the bromine and fluorine atoms can decrease the electron density on the nitrogen atom, thereby reducing its basicity to some extent compared to an unsubstituted chroman-4-amine (B2768764).

Potential for Hydrogen Bonding and Electrostatic Interactions

The amine group at the C-4 position is a versatile hydrogen bond donor, and in its unprotonated state, the lone pair on the nitrogen can also act as a hydrogen bond acceptor. In its protonated ammonium form, it provides three hydrogen atoms capable of forming strong hydrogen bonds with suitable acceptor atoms (e.g., oxygen or nitrogen) in a binding pocket. nih.govnih.gov

These hydrogen bonding interactions are highly directional and play a crucial role in the specificity and affinity of ligand-target binding. The ability of the C-4 amine to form multiple hydrogen bonds can significantly contribute to the stabilization of the ligand-receptor complex. Furthermore, as mentioned, the positive charge of the protonated amine allows for strong electrostatic or ionic interactions with negatively charged residues, which are often key to anchoring a ligand in its binding site. Studies on other amino-functionalized heterocyclic compounds have demonstrated the importance of such interactions for their biological activity. nih.gov

Modifications and Derivatizations of the C-4 Amino Group

The C-4 amino group serves as a valuable handle for synthetic modification, allowing for the generation of a diverse library of derivatives with potentially improved pharmacological profiles. The primary amine can be readily derivatized through various chemical reactions to explore the chemical space around this position and optimize interactions with a biological target.

Common modifications include acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with carbonyl compounds to form imines. Each of these modifications alters the steric bulk, electronic properties, and hydrogen bonding capacity of the C-4 substituent. For example, converting the primary amine to an amide would neutralize its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen) while retaining a hydrogen bond donor (the N-H proton).

In the broader context of chroman chemistry, modifications at various positions, including the introduction of amino functionalities and their subsequent derivatization, have been explored to generate compounds with a wide range of biological activities. acs.org While specific derivatizations of this compound are not extensively reported in the literature, the principles of medicinal chemistry suggest that such modifications would be a logical step in the lead optimization process to enhance potency, selectivity, and pharmacokinetic properties.

Influence of N-Substitution on SAR

While direct SAR studies on N-substituted derivatives of this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry and studies on related N-substituted compounds allow for informed hypotheses on how such modifications might impact biological activity. nih.govnih.gov The nitrogen atom of the 4-amino group presents a prime site for chemical modification to alter a compound's physicochemical properties and target interactions.

N-alkylation, particularly N-methylation, can have significant effects. Systematic N-alkylation is a known strategy to enhance biological activity in peptidomimetics. nih.gov For instance, the introduction of small alkyl groups can increase lipophilicity, potentially improving membrane permeability. However, bulky N-substituents could introduce steric hindrance, possibly disrupting binding to a biological target.

N-acylation to form amides is another common modification. This can introduce new hydrogen bonding opportunities and alter the electronic nature of the nitrogen. For example, in a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, the nature of the N-substituent was critical for activity as matrix metalloproteinase inhibitors. nih.gov Similarly, N-acylation of the chroman-4-amine core could be used to introduce a variety of functional groups, tailoring the molecule for specific biological targets.

The potential impact of various N-substitutions on the properties of a hypothetical chroman-4-amine derivative is summarized in the table below.

| Substitution Type | Potential Effects on Physicochemical Properties | Potential Impact on Biological Activity |

| N-Alkylation (e.g., -CH₃, -C₂H₅) | Increased lipophilicity, potential for altered basicity. | May enhance membrane permeability. Steric bulk could either improve or hinder binding affinity depending on the target's topology. |

| N-Benzylation | Significant increase in lipophilicity and steric bulk. | Could introduce favorable pi-stacking interactions with aromatic residues in a binding pocket. |

| N-Acylation (e.g., -C(O)CH₃) | Decreased basicity, introduction of a hydrogen bond acceptor (carbonyl oxygen). | Can introduce new hydrogen bonding patterns and alter electrostatic interactions with the target. |

| N-Sulfonylation (e.g., -S(O)₂CH₃) | Significantly decreased basicity, introduction of strong hydrogen bond acceptors. | Can provide strong interactions with the target and alter the overall electronic profile of the molecule. |

| N-Guanidinylation | Increased basicity and potential for multiple hydrogen bond donations. | Can mimic the guanidinium (B1211019) group of arginine, potentially interacting with carboxylate residues in a target protein. nih.gov |

Chroman-4-amine as a Core for Peptidomimetics and Other Functionalized Scaffolds

The chroman-4-one and chromone (B188151) scaffolds have been recognized as "privileged structures" in medicinal chemistry, serving as versatile cores for the development of a wide range of biologically active compounds, including peptidomimetics. acs.orggu.se Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. The rigid bicyclic structure of the chroman framework is an excellent scaffold for presenting amino acid side chains in specific spatial orientations, which is crucial for molecular recognition. nih.gov

Chroman-4-one and chromone-based scaffolds have been successfully used to develop β-turn peptidomimetics. acs.orgresearchgate.net Given the structural similarity, the chroman-4-amine core represents a promising scaffold for similar applications. The amine group at the 4-position can serve as a key anchor point for attaching peptide fragments or other functional groups.

Furthermore, the chroman scaffold can be incorporated into more complex molecular architectures. For example, the triazole ring, which is considered an amide bond surrogate, has been used in peptidomimetic chemistry to rigidify the conformation of a molecule. mdpi.com One could envision synthesizing hybrid molecules that combine the chroman-4-amine core with triazole-linked peptide chains to create novel peptidomimetics. The synthesis of peptoids, which are oligomers of N-substituted glycines, is another area where the chroman-4-amine scaffold could be employed to introduce structural diversity and conformational constraint. mdpi.com

Comparative SAR with Related Chroman-4-one and Chromone Analogs

Extensive SAR studies have been conducted on chroman-4-one and chromone derivatives, particularly as inhibitors of enzymes like sirtuin 2 (SIRT2). acs.orgacs.orgnih.govnih.govacs.org These studies provide a valuable framework for predicting the SAR of related chroman-4-amine compounds.

A key finding in the SAR of 2-alkyl-substituted chroman-4-ones is that substituents at the 6- and 8-positions of the chroman ring are crucial for activity. acs.orgnih.gov Generally, larger, electron-withdrawing groups at these positions enhance inhibitory potency. acs.orgnih.gov For instance, a comparison of dihalogenated 2-pentylchroman-4-ones showed that the 6-bromo-8-chloro derivative had a significantly lower IC₅₀ (indicating higher potency) than the difluorinated analog. acs.org This suggests that the electronic properties and the size of the substituents are important for binding.

The substituent at the 2-position also plays a significant role. Studies have shown that an alkyl chain of three to five carbons is optimal for SIRT2 inhibition in the chroman-4-one series. acs.org Branching of this alkyl chain or the introduction of a bulky phenyl group generally leads to decreased activity. acs.orgnih.gov

The carbonyl group at the 4-position of the chroman-4-one scaffold is considered essential for the potent inhibitory activity observed in many series. acs.org Replacing the carbonyl with a hydroxyl group or removing it entirely leads to a dramatic loss of activity. This highlights the importance of the hydrogen bond accepting capability and the specific orientation provided by the carbonyl group.

When comparing chroman-4-ones to their unsaturated counterparts, chromones, the differences in activity are often modest but significant. For example, a 2-pentyl-substituted chromone was found to be slightly less active than the corresponding (S)-enantiomer of the chroman-4-one. acs.org In other studies, chroman-2,4-dione derivatives showed higher cytotoxic potencies against cancer cell lines compared to their chromen-4-one counterparts, suggesting that modifications at the 2- and 4-positions significantly impact biological activity. nih.govnih.gov

The replacement of the 4-carbonyl group in a chroman-4-one with a 4-amino group, as in this compound, would introduce a hydrogen bond donor and a basic center. This fundamental change would be expected to drastically alter the SAR profile compared to the corresponding chroman-4-one. The amine's ability to form different types of interactions with a biological target could either lead to a loss of the original activity or the emergence of a new one.

The following table summarizes the comparative SAR data for chroman-4-one analogs, which can be used to infer potential trends for chroman-4-amine derivatives.

Table of SIRT2 Inhibition for Selected Chroman-4-one Analogs Data extracted from J. Med. Chem. 2012, 55 (16), 7104–7113 acs.org

| Compound | R (at C2) | R¹ (at C6) | R² (at C7) | R³ (at C8) | SIRT2 Inhibition (%) at 200 µM | IC₅₀ (µM) |

| 1a | n-pentyl | Cl | H | Cl | 93 ± 0.6 | 2.3 |

| (-)-1a | n-pentyl | Cl | H | Cl | - | 1.5 |

| (+)-1a | n-pentyl | Cl | H | Cl | - | 4.5 |

| 1b | n-pentyl | H | H | H | 1 ± 0.9 | >200 |

| 1c | n-pentyl | Br | H | Cl | 93 ± 0.3 | 1.5 |

| 1e | n-pentyl | F | H | F | 51 ± 2.6 | 180 |

| 1j | n-pentyl | Cl | F | Cl | 18 ± 2.0 | >200 |

| 1k | n-propyl | Cl | H | Cl | 76 ± 1.1 | 10.6 |

| 1l | n-heptyl | Cl | H | Cl | 57 ± 1.4 | - |

| 3a (chromone) | n-pentyl | Cl | H | Cl | 82 ± 0.8 | 5.5 |

Molecular Mechanisms of Action and Target Engagement of S 6 Bromo 7 Fluorochroman 4 Amine Analogs

Investigation of Enzymatic Target Engagement

The chroman framework serves as a versatile scaffold for the design of potent and selective enzyme inhibitors. Analogs of (S)-6-bromo-7-fluorochroman-4-amine have been evaluated against several key enzymes involved in cellular signaling and degradation pathways.

Sirtuin 2 (SIRT2) Inhibition and Cellular Deacetylation Pathways

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, is a significant target in the study of neurodegenerative diseases and cancer. Inhibition of SIRT2 can lead to the hyperacetylation of various protein substrates, including α-tubulin, which can disrupt cell cycle progression and induce cell death in cancer cells.

Research into chroman-based compounds has identified several potent and selective SIRT2 inhibitors. A study on substituted chroman-4-one and chromone (B188151) derivatives revealed that modifications at the 2-, 6-, and 8-positions of the chroman ring are crucial for inhibitory activity. Current time information in Bangalore, IN.nih.gov Notably, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for potency. Current time information in Bangalore, IN.nih.gov

One of the most potent inhibitors identified in this class was 6,8-dibromo-2-pentylchroman-4-one , which exhibited an IC50 of 1.5 μM for SIRT2. Current time information in Bangalore, IN.nih.gov These compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3, making them valuable as chemical probes to study the specific roles of SIRT2 and as starting points for the development of novel therapeutics. Current time information in Bangalore, IN.nih.gov

Table 1: SIRT2 Inhibition by Chroman-4-one Analogs

| Compound | Substituents | SIRT2 IC50 (μM) | Selectivity over SIRT1 & SIRT3 |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 | High |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl | 4.5 | High |

| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl (enantiomer) | 1.5 | High |

| (+)-8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl (enantiomer) | 4.5 | High |

| 8-bromo-6-chloro-2-pentylchromone | 8-bromo, 6-chloro, 2-pentyl | 5.5 | High |

Data sourced from a study on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors. Current time information in Bangalore, IN.nih.gov

Cholinesterase (AChE/BuChE) Inhibition and Binding Site Interactions

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Structurally related amino-7,8-dihydro-4H-chromenone derivatives have shown potential as cholinesterase inhibitors. Structure-activity relationship (SAR) studies have indicated that substitutions on the chromenone ring significantly influence inhibitory potency against both AChE and BuChE. For instance, the introduction of a 4-chlorobenzyloxy or 4-bromobenzyloxy group at the R1 position of the chromenone scaffold has been shown to significantly increase inhibitory activity against BuChE. researchgate.net

Kinetic studies have revealed that some of these derivatives act as competitive inhibitors, suggesting they bind to the active site of the enzyme. researchgate.net The larger active site of BuChE compared to AChE allows for bulkier substituents on the inhibitor, which can lead to more favorable interactions and increased potency. researchgate.net

Table 2: Cholinesterase Inhibition by Amino-7,8-dihydro-4H-chromenone Derivatives

| Compound Analogue | Substitution | BuChE IC50 (μM) |

|---|---|---|

| 4c | 4-chlorobenzyloxy at R1 | 0.89 ± 0.24 |

| 4d | 4-bromobenzyloxy at R1 | 1.19 ± 0.31 |

| 4k | 4-fluorobenzyloxy at R1 and OCH3 at R2 | 0.65 ± 0.13 |

Data represents a selection of derivatives from a study on amino-7,8-dihydro-4H-chromenone analogs. researchgate.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. Inhibition of MAO is a well-established strategy for the treatment of depression and Parkinson's disease.

Chromone and chroman-4-one derivatives have been investigated as inhibitors of both MAO-A and MAO-B. Studies have shown that the substitution pattern on the chromone ring plays a crucial role in determining the potency and selectivity of inhibition. For example, some C6-benzyloxy substituted chromones exhibit high binding affinities for human MAO-B. nih.gov

In one study, a series of chromenone derivatives isolated from a marine-derived Streptomyces species were evaluated for their MAO inhibitory activity. 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was identified as a potent and selective inhibitor of MAO-A with an IC50 of 2.70 μM, while 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one was a potent, though less selective, inhibitor of MAO-B with an IC50 of 3.42 μM. nih.gov

Table 3: MAO Inhibition by Chromenone Derivatives

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (MAO-B/MAO-A) |

|---|---|---|---|

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | 2.70 | >27 | >10.0 |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | 6.89 | 3.42 | 0.5 |

Data from a study on chromenone derivatives from marine-derived Streptomyces sp. nih.gov

Receptor Modulatory Activity

In addition to enzyme inhibition, analogs of this compound have been explored for their ability to modulate the activity of various receptors, particularly those in the central nervous system.

Serotonin Receptor (e.g., 5-HT1A) and Transporter Modulation

The serotonin system, with its numerous receptor subtypes and a dedicated transporter (SERT), is a major target for drugs treating psychiatric disorders. The 5-HT1A receptor is of particular interest due to its role in anxiety and depression.

While direct studies on this compound are limited, research on structurally related compounds provides insights into the potential for this chemical class to interact with serotonin receptors. For instance, a study on lactam-fused chroman derivatives with 3-amino substituents revealed that many of these compounds exhibit affinity for both the 5-HT1A receptor and the serotonin transporter. This dual activity is a characteristic of some modern antidepressant medications.

Furthermore, chroman-3-amine (B1202177) derivatives have been found to possess high affinity for the 5-HT1A receptor, suggesting that the chroman scaffold is a viable starting point for the design of ligands targeting this receptor. The stereochemistry of the amine group and the substitution pattern on the chroman ring are expected to be critical for determining the affinity and functional activity at different serotonin receptor subtypes.

Antimicrobial and Antiviral Mechanism Studies

The chroman scaffold is also a "privileged structure" in the development of antimicrobial and antiviral agents. Various derivatives have demonstrated activity against a range of pathogens.

Chroman derivatives have been shown to exert broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which are involved in DNA replication and cell division. Some chroman derivatives can also disrupt bacterial membranes, leading to cell lysis. For example, N-(chroman-4-ylidene)aryloxyacetohydrazones have shown interesting antimycobacterial activities. Additionally, certain chroman carboxamide derivatives have displayed good to excellent antimicrobial activity, with some compounds showing high potency against gram-negative bacteria.

In the realm of antiviral research, chromene derivatives have been explored for their activity against various viruses. For instance, certain 4H-chromene derivatives have been investigated for their potential to inhibit the Dengue virus. These compounds are thought to interfere with multiple stages of the viral life cycle, including entry, assembly, and replication, by targeting viral proteins such as the envelope protein, NS2B-NS3 protease, and NS5 RNA-dependent RNA polymerase.

Anti-tubercular Activity Mechanisms of Fluorinated Chromans

The global health challenge posed by tuberculosis (TB), particularly the rise of drug-resistant strains, has spurred the search for novel therapeutic agents. nih.govbenthamscience.com Fluorinated compounds have emerged as a promising area of investigation in medicinal chemistry due to the unique properties imparted by the fluorine atom. nih.govbenthamscience.com The introduction of fluorine can enhance a molecule's lipophilicity, which may improve its absorption and transport to the site of action. nih.gov Furthermore, the strength of the carbon-fluorine bond can increase metabolic stability, preventing premature deactivation of the drug. nih.gov

In the context of anti-tubercular drug development, researchers have synthesized and tested fluorinated analogs of established anti-TB agents. nih.gov One notable study focused on a fluorinated analog of thiacetazone, which demonstrated a 20-fold increase in potency against Mycobacterium tuberculosis H37-Rv compared to the parent compound. nih.gov Thiacetazone is known to be a thiocarbamide-containing drug that affects the mycolic acid profile of mycobacteria. nih.gov The enhanced activity of its fluorinated counterpart suggests that while the core mechanism of disrupting mycolic acid synthesis may be retained, the fluorine substitution significantly improves its efficacy. This highlights the potential of using fluorine as a "golden substituent" to enhance the anti-tuberculosis activity of existing pharmacophores. nih.gov

Antiviral Effects against Influenza Virus

Influenza viruses cause contagious respiratory infections by entering host cells and utilizing the cellular machinery for replication. youtube.comyoutube.com The viral life cycle begins with the attachment of the viral envelope protein, hemagglutinin (HA), to sialic acid receptors on the host cell surface, followed by endocytosis. youtube.comnih.govyoutube.com Inside the cell, the virus uncoats, and its RNA genome is released into the cytoplasm before entering the nucleus for transcription and replication, a process mediated by the viral RNA-dependent RNA polymerase (RdRp). youtube.com These steps in the viral life cycle present key targets for antiviral drugs. researchgate.net

Research into fluorinated chroman derivatives has revealed their potential as antiviral agents. A study involving the screening of fluorinated 2-arylchromen-4-ones demonstrated that several compounds exhibited significant inhibitory activity against the influenza A virus (A/Puerto Rico/8/34 H1N1) in Madin-Darby Canine Kidney (MDCK) cell cultures. researchgate.net While the precise mechanism for these specific fluorinated chromans was not fully elucidated in the study, the activity suggests interference with a critical viral process. Potential mechanisms for anti-influenza compounds include inhibiting viral entry by targeting the HA protein or blocking viral replication by inhibiting the RdRp enzyme, as seen with drugs like Favipiravir. nih.govnih.gov The promising antiviral effects of these fluorinated heterocycles make them attractive candidates for further development and in-depth mechanistic studies. researchgate.net

Preclinical Efficacy Studies (Mechanistic Focus)

The preclinical evaluation of this compound analogs involves a series of in vitro studies to determine their activity, cytotoxicity, and mechanism of action at a cellular and molecular level.

In Vitro Evaluation in Relevant Cell Lines (e.g., MDCK, SNB19, Vero)

The cytotoxic and antiviral properties of fluorinated chroman analogs have been assessed in various cell lines. A series of fluorinated 2-arylchromen-4-ones underwent evaluation for their effects on both cancerous and normal cell lines, as well as their antiviral efficacy. researchgate.net

MDCK (Madin-Darby Canine Kidney) Cells: This cell line is commonly used for influenza virus research. Screening of fluorinated 2-arylchromen-4-ones against influenza A (H1N1) in MDCK cells identified several compounds with pronounced antiviral effects, indicating their potential to inhibit viral replication. researchgate.net

SNB19 (Glioblastoma) Cells: The cytotoxicity of these fluorinated compounds was evaluated against the human glioblastoma cell line SNB19, providing insights into their potential anticancer activity. researchgate.net

Vero (Monkey Kidney Epithelium) Cells: To assess general cytotoxicity against non-cancerous cells, the compounds were also tested on the Vero cell line, which is a standard model for such evaluations. researchgate.netnih.govresearchgate.net

This multi-cell line approach allows for the simultaneous assessment of therapeutic activity (e.g., antiviral, anticancer) and potential toxicity, guiding the selection of promising lead compounds.

Table 1: In Vitro Cellular Evaluation of Fluorinated Chromen-4-ones

| Cell Line | Assay Type | Key Finding | Reference |

|---|---|---|---|

| MDCK | Antiviral Activity (Influenza A H1N1) | Several fluorinated compounds showed manifest antiviral effects. | researchgate.net |

| SNB19 | Cytotoxicity | Evaluated for potential anticancer effects. | researchgate.net |

| Vero | Cytotoxicity | Assessed for toxicity against a normal cell line. | researchgate.net |

Enzyme Activity Assays (e.g., SIRT2 activity assay)

A significant mechanism of action identified for chroman analogs is the inhibition of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. nih.govacs.orgacs.orgnih.gov Sirtuins are involved in critical cellular processes, and SIRT2, in particular, is a target in neurodegenerative diseases and cancer. nih.govacs.org

Studies have shown that chroman-4-one derivatives can be potent and selective inhibitors of SIRT2. nih.govacs.orgcancer.gov The inhibitory activity is typically measured using fluorescence-based assays that quantify the deacetylation of a fluorophore-labeled peptide substrate. acs.orgabcam.comabcam.com Structure-activity relationship (SAR) studies have revealed that substitutions on the chroman-4-one scaffold are crucial for potency. The most effective inhibitors featured an alkyl chain of three to five carbons at the 2-position and large, electron-withdrawing groups at the 6- and 8-positions. nih.govacs.orgcancer.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC50 value in the low micromolar range. nih.govacs.org Conversely, a derivative with fluorine at the 7-position exhibited only weak inhibitory activity. nih.govacs.org These inhibitors generally show high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govcancer.gov

Table 2: SIRT2 Inhibition by Chroman-4-one Analogs

| Compound Type | Assay Method | Key SAR Finding | Potency | Reference |

|---|---|---|---|---|

| Substituted Chroman-4-ones | Fluorescence-based activity assay | Large, electron-withdrawing groups at 6- and 8-positions are favorable. | IC50 values in the low micromolar range. | nih.govacs.orgcancer.gov |

| 6,8-dibromo-2-pentylchroman-4-one | Fluorescence-based activity assay | Demonstrates high potency. | IC50 of 1.5 μM. | acs.org |

| 7-fluoro-substituted chroman-4-one | Fluorescence-based activity assay | Substitution at the 7-position was less effective. | Weak inhibitory activity (18% inhibition). | nih.govacs.org |

Cellular Assays for Specific Biological Pathways (e.g., α-tubulin hyperacetylation)

The engagement of chroman analogs with their molecular target, SIRT2, can be confirmed through cellular assays that measure downstream effects. A primary substrate of SIRT2 in the cytoplasm is α-tubulin. abcam.com SIRT2 deacetylates Lysine 40 of α-tubulin, and therefore, inhibition of SIRT2 is expected to result in the accumulation of acetylated α-tubulin, a state known as hyperacetylation. acs.orgabcam.com

Researchers have used this biological marker to verify the mechanism of chroman-4-one inhibitors in cells. nih.gov In studies using cancer cell lines, treatment with potent chroman-4-one SIRT2 inhibitors led to an increased level of acetylated α-tubulin. nih.gov This effect was observed using techniques such as Western blot analysis with antibodies specific for acetylated α-tubulin, confirming that the compounds engage and inhibit SIRT2 within the cellular environment. acs.org The hyperacetylation of α-tubulin is significant because it can affect microtubule stability and function, leading to cell cycle arrest and an inhibition of tumor growth. acs.orgnih.gov This demonstrates a clear link between the enzymatic inhibition of SIRT2 by chroman analogs and a specific cellular pathway with therapeutic relevance. nih.gov

Computational and Theoretical Investigations of S 6 Bromo 7 Fluorochroman 4 Amine

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are powerful computational tools used to represent and analyze the complex three-dimensional structures and dynamic behavior of molecules. These methods are instrumental in predicting how a ligand like (S)-6-Bromo-7-fluorochroman-4-amine might interact with biological targets and its stability within a physiological environment.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is crucial in structure-based drug design for screening how a ligand, such as this compound, might interact with a protein target at the atomic level. nih.gov The process involves placing the ligand into the binding site of a target protein and evaluating the fit using a scoring function, which estimates the binding affinity, typically in kcal/mol.

For chroman derivatives, a variety of protein targets have been explored. For instance, studies on chroman carboxamide derivatives have identified bacterial DNA gyrase as a potential target for antimicrobial activity. semanticscholar.orgresearchgate.net Other research on chromanone hybrids has shown potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in neurodegenerative diseases. nih.gov

A hypothetical molecular docking study of this compound against these and other relevant proteins would yield binding affinity scores. The binding mode analysis would reveal specific interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues like asparagine in the protein's active site. semanticscholar.org The presence of electron-withdrawing groups like fluorine has been noted to influence inhibitory activities in related compounds. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes, based on typical results from docking studies of related compounds.

| Protein Target | Potential Therapeutic Area | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| DNA Gyrase (PDB: 1KZN) | Antibacterial | -6.5 | ASN46, GLU50 |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | -8.2 | TYR121, TRP279 |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | -7.9 | TRP82, HIS438 |

| Gamma-Secretase | Anticancer | -7.1 | LEU440, VAL443 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.gov For this compound, an MD simulation would assess the stability of the predicted ligand-protein complex in a simulated aqueous environment. nih.gov These simulations provide insights into the conformational changes of both the ligand and the protein, confirming whether the binding pose identified by docking is stable. nih.govyoutube.com

The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation period, typically lasting for nanoseconds. nih.gov A stable RMSD trajectory suggests that the ligand remains robustly bound within the active site. nih.gov Further analysis of Root Mean Square Fluctuation (RMSF) for individual amino acid residues can highlight flexible regions of the protein upon ligand binding. nih.gov MD simulations also allow for the analysis of hydrogen bond occupancy, confirming the persistence of key interactions throughout the simulation. nih.gov

Table 2: Key Analyses from a Hypothetical Molecular Dynamics Simulation This table outlines the typical parameters and insights gained from an MD simulation of a ligand-protein complex.

| Analysis Metric | Purpose | Interpretation of a Favorable Result |

|---|---|---|

| RMSD of Ligand | To assess the stability of the ligand's position in the binding site. | Low and stable RMSD values indicate the ligand does not diffuse away from the binding pocket. |

| RMSD of Protein Backbone | To assess overall protein structural stability during the simulation. | The protein maintains its tertiary structure without significant unfolding. |

| RMSF of Protein Residues | To identify flexible or rigid regions of the protein. | Low fluctuations in binding site residues suggest a stable binding interaction. |

| Hydrogen Bond Analysis | To quantify the stability of specific hydrogen bonds over time. | High occupancy (>50%) indicates a persistent and strong interaction. |

| Binding Free Energy (MM-PBSA/GBSA) | To provide a more accurate estimation of binding affinity. | A highly negative ΔG value suggests strong binding affinity. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is based on a theorem proving that the total energy of a system is a functional of the electron density, a function of only three spatial coordinates, which is simpler to handle than the complex wave function. youtube.com For this compound, DFT calculations, for example using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine its optimized molecular geometry (bond lengths and angles) and electronic properties. ajchem-a.com These theoretical calculations provide fundamental data that can be compared with experimental spectroscopic results for validation. eurjchem.com

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations This table shows examples of electronic properties that would be computed using DFT.

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -3450.12 | Represents the total electronic energy of the optimized molecular structure. |

| Dipole Moment (Debye) | 3.45 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Polarizability (a.u.) | 145.8 | Measures the deformability of the electron cloud in an electric field. |

Prediction of Regioselectivity in Halogenation Reactions

While this compound is already halogenated, DFT-based methods can be used to predict the regioselectivity of further reactions on the aromatic ring. Predicting the outcome of electrophilic or nucleophilic aromatic substitutions is a key application of computational chemistry. nih.govacs.org The reactivity of different positions on the benzene (B151609) ring portion of the chroman scaffold can be assessed using DFT-based reactivity descriptors. rsc.org

One approach is to analyze the distribution of the Highest Occupied Molecular Orbital (HOMO), as the site of electrophilic attack often correlates with the location of the HOMO. acs.org Alternatively, for nucleophilic aromatic substitution (SNAr), a common method involves calculating the relative stabilities of the isomeric σ-complex intermediates that could be formed. nih.govdiva-portal.orgdiva-portal.org The reaction pathway with the most stable intermediate is generally favored. diva-portal.org For a molecule like this compound, this analysis could predict whether an incoming electrophile would preferentially add to the C5 or C8 position, or which of the existing halogens might be more susceptible to nucleophilic displacement under specific conditions.

Analysis of Molecular Orbitals (e.g., HOMO) and Electrostatic Potentials

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that characterizes the molecule's kinetic stability and chemical reactivity. eurjchem.com A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. ajchem-a.com It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. thaiscience.info For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group and the fluorine atom, indicating these as potential sites for electrophilic or hydrogen-bonding interactions. ajchem-a.com

Table 4: Hypothetical Frontier Orbital and Reactivity Descriptor Data for this compound This table illustrates the type of data generated from FMO and MEP analysis and its interpretation.

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to the ionization potential. |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.65 | A larger gap suggests higher kinetic stability and lower chemical reactivity. eurjchem.com |

| MEP Minimum (Red Region) | -0.045 a.u. | Located near the amine nitrogen, indicating a primary site for electrophilic attack. ajchem-a.com |

| MEP Maximum (Blue Region) | +0.038 a.u. | Located near the amine hydrogens, indicating a site for nucleophilic interaction. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of novel bioactive molecules. acs.org A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These models can then be used as 3D queries to screen large compound libraries to identify potential hits.

While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous chroman and chromanone derivatives. For instance, a study on 4-chromanone (B43037) derivatives aimed at identifying new opioid receptor ligands utilized molecular modeling to guide the design of novel compounds. jmbfs.org This approach involved docking analogues into the µ-opioid receptor to predict binding affinities and identify key interactions. jmbfs.org

Virtual screening campaigns involving chroman scaffolds have been successfully employed for various targets. A notable example is the discovery of chroman-like small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. nih.gov Such a screening process typically involves a multi-step approach:

Library Preparation: A large database of chemical compounds is prepared for screening.

Pharmacophore-Based Screening: A pharmacophore model, derived from known active ligands or the target's binding site, is used to filter the library, retaining only those molecules that match the required chemical features.

Molecular Docking: The filtered compounds are then docked into the binding site of the target protein to predict their binding orientation and affinity.

Post-Docking Analysis: The results are further refined using scoring functions and visual inspection to prioritize candidates for experimental testing.

For this compound, a hypothetical pharmacophore model would likely include features such as a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the ether oxygen of the chroman ring), an aromatic ring, and a halogen bond donor (the bromine atom). The fluorine atom would also contribute to the electronic properties of the aromatic ring.

A representative workflow for a virtual screening campaign to identify potential targets or novel ligands based on the this compound scaffold is outlined in the table below.

| Step | Description | Key Considerations |

| 1. Target Identification | Selection of a biological target implicated in a disease of interest. | Based on existing literature for chroman derivatives or novel hypotheses. |

| 2. Pharmacophore Model Generation | Development of a 3D pharmacophore model based on the structure of this compound or a known active ligand. | Inclusion of hydrogen bond donors/acceptors, aromatic, and hydrophobic features. |

| 3. Database Selection | Choice of a compound library for virtual screening (e.g., ZINC, ChEMBL). | Diversity and drug-likeness of the compounds in the library. |

| 4. Virtual Screening | Filtering the database using the pharmacophore model followed by molecular docking of the hits into the target's binding site. | Use of appropriate docking algorithms and scoring functions. |

| 5. Hit Prioritization | Ranking of the docked compounds based on their predicted binding affinity and interaction patterns. | Visual inspection of the binding poses and analysis of key interactions. |

| 6. Experimental Validation | In vitro and/or in vivo testing of the prioritized hits to confirm their biological activity. | Confirmation of the computational predictions through experimental assays. |

Computational Approaches to Stereochemical Characterization

The stereochemistry of a molecule is a critical determinant of its biological activity. For chiral molecules like this compound, the two enantiomers, (S) and (R), can exhibit significantly different pharmacological and toxicological profiles. Computational methods are invaluable for understanding and predicting these stereochemical effects.

A recent study on chroman derivatives as PD-1/PD-L1 inhibitors highlights the importance of stereochemistry. nih.gov In this research, molecular dynamics (MD) simulations and binding free energy calculations were employed to predict that the (R)-enantiomer of a particular chroman derivative had superior inhibitory activity compared to its (S)-counterpart. nih.gov These computational predictions were subsequently confirmed by biological assays and X-ray crystallography, underscoring the predictive power of these methods. nih.gov

The computational characterization of the stereochemistry of this compound would likely involve the following approaches:

Quantum Mechanical Calculations: These methods can be used to calculate the relative energies of the (S) and (R) enantiomers and to predict their chiroptical properties, such as electronic circular dichroism (ECD) spectra. These predicted spectra can then be compared with experimental data to confirm the absolute configuration of the synthesized molecule.

Molecular Dynamics Simulations: MD simulations can provide insights into the conformational flexibility of the enantiomers and their interactions with a biological target over time. By simulating the protein-ligand complex for both enantiomers, it is possible to assess the stability of the interactions and to identify key differences in their binding modes.

Binding Free Energy Calculations: Methods such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of each enantiomer to the target protein. A lower binding free energy generally indicates a more potent inhibitor.

The table below summarizes the key computational methods used for stereochemical characterization and their specific applications.

| Computational Method | Application in Stereochemical Characterization | Expected Outcome |